

Application Notes: UM-164 for the Investigation of Hippo-YAP Signaling

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: UM-164

Cat. No.: B15610374

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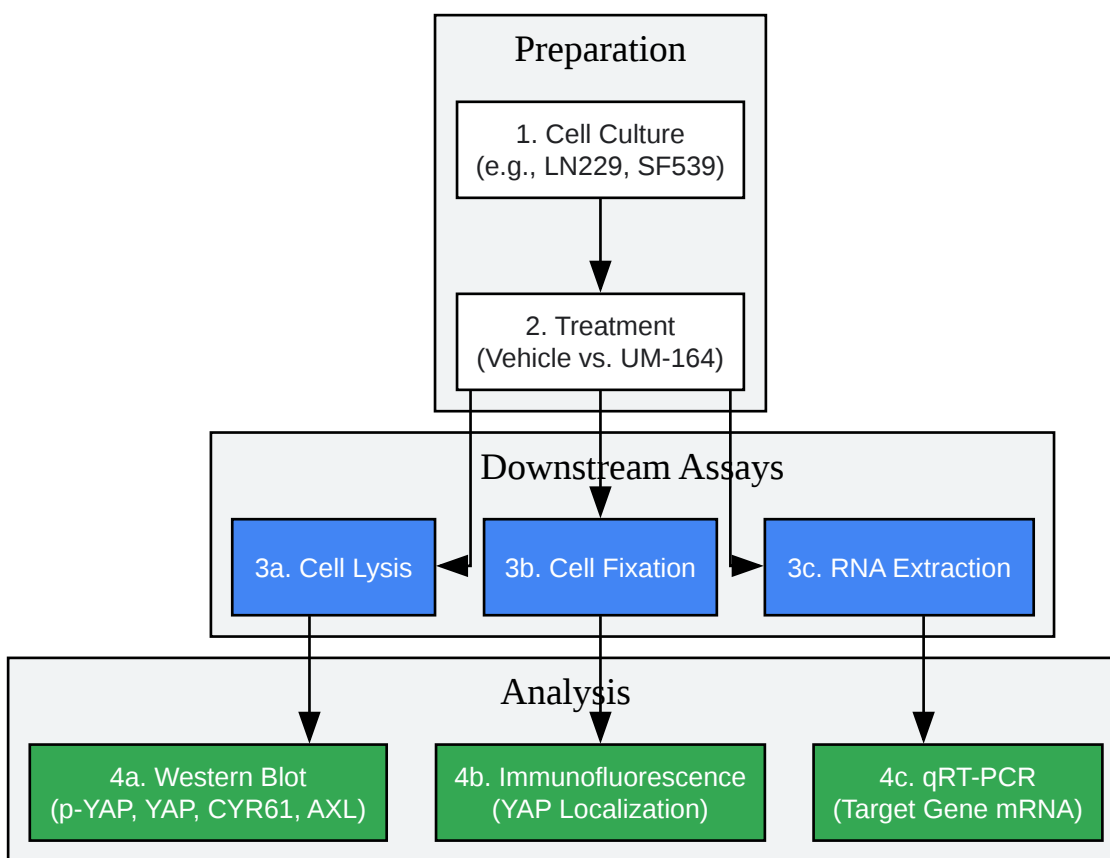
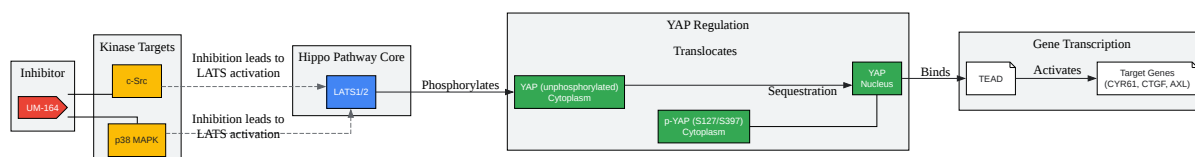
Introduction

UM-164 is a potent small molecule inhibitor originally developed for targeting triple-negative breast cancer.[1][2] It functions as a dual inhibitor of the non-receptor tyrosine kinase c-Src and p38 MAP kinase (MAPK).[3][4] Research has revealed that **UM-164** exerts significant influence over the Hippo-YAP signaling pathway, a critical regulator of organ size, cell proliferation, and apoptosis.[3][5] By inhibiting c-Src and p38 MAPK, **UM-164** promotes the phosphorylation and subsequent cytoplasmic retention of the transcriptional co-activator Yes-associated protein (YAP), effectively suppressing its oncogenic activity.[3][4] This makes **UM-164** a valuable chemical probe for researchers studying the intricate regulation of the Hippo-YAP pathway and its role in cancer biology.

Mechanism of Action

UM-164 binds to the inactive "DFG-out" conformation of c-Src, which is a more potent mechanism than simply blocking the active site.[1][6] It also potently inhibits the p38 MAPK family.[6][7] In the context of Hippo-YAP signaling, the inhibition of c-Src and p38 MAPK by **UM-164** leads to the inactivation of YAP.[3] This occurs through an increase in YAP phosphorylation at key serine residues (S127 and S397), which promotes its binding to 14-3-3 proteins and sequestration in the cytoplasm.[3][8] Consequently, the nuclear translocation of YAP is inhibited, preventing its interaction with TEAD transcription factors and suppressing the expression of downstream target genes like CYR61, CTGF, and AXL that drive cell proliferation and migration.[3][4][8] Studies in glioma cells suggest that the inhibition of p38 MAPK may play

a more significant role than c-Src inhibition in the **UM-164**-mediated reduction of YAP activity.[3]
[4]



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- To cite this document: BenchChem. [Application Notes: UM-164 for the Investigation of Hippo-YAP Signaling]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15610374#um-164-for-studying-hippo-yap-signaling\]](https://www.benchchem.com/product/b15610374#um-164-for-studying-hippo-yap-signaling)

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